2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
2-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a methyl group, and an oxo group within its molecular structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The methoxy and methyl groups are then introduced through specific substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and pathways. It could serve as a tool to understand cellular processes or as a potential lead compound for drug development.
Medicine
In medicine, this compound might be explored for its therapeutic potential. It could be investigated for its effects on various diseases or conditions, potentially leading to the development of new medications.
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for specific applications in manufacturing or other industrial processes.
Mechanism of Action
The mechanism by which 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide include:
Dibenzo[b,f][1,4]oxazepine derivatives: : These compounds share a similar core structure but may have different substituents or functional groups.
Oxazepine-based drugs: : Other drugs containing oxazepine rings that are used in various therapeutic applications.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and their positions on the core structure. This unique arrangement can lead to distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-3-5-15-13(7-10)19-17(21)12-8-11(4-6-14(12)23-15)18-16(20)9-22-2/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWIAYSMNFAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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